BC-Dxi-843 -

BC-Dxi-843

Catalog Number: EVT-2812460
CAS Number:
Molecular Formula: C28H26N4O4S2
Molecular Weight: 546.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BC-DXI-843 is a novel compound identified as a potent inhibitor of AIMP2-DX2, a splicing variant of the aminoacyl-tRNA synthetase complex component AIMP2. This variant has been implicated in oncogenic processes, particularly in lung cancer, where it contributes to tumorigenesis. The compound exhibits significant selectivity, with an IC50 value of 0.92 μM against AIMP2-DX2 and over 100-fold selectivity compared to AIMP2 itself (IC50 > 100 μM) in luciferase assays . The development of BC-DXI-843 represents a promising strategy for targeted cancer therapy, particularly for malignancies associated with AIMP2-DX2.

Source and Classification

BC-DXI-843 is classified as an arylsulfonamide compound. It was developed through a series of structure-activity relationship studies aimed at optimizing the efficacy of earlier lead compounds, specifically BC-DXI-04, which had shown weaker activity (IC50 = 40.1 μM) against AIMP2-DX2 . The compound is primarily sourced from chemical suppliers specializing in research-grade compounds for pharmacological studies.

Synthesis Analysis

The synthesis of BC-DXI-843 involves several steps that optimize its structure to enhance potency and selectivity. The synthetic route typically includes:

  1. Starting Materials: Utilization of arylsulfonamide derivatives as foundational building blocks.
  2. Palladium-Catalyzed Reactions: Employing palladium catalysts to facilitate cross-coupling reactions that form key carbon-carbon bonds.
  3. Purification Techniques: Following synthesis, the compound is purified using chromatographic methods to ensure high purity suitable for biological testing.

Technical details indicate that careful control of reaction conditions (temperature, solvent choice, and reaction time) is critical to achieving the desired yield and purity .

Molecular Structure Analysis

The molecular formula of BC-DXI-843 is C28H26N4O4S2\text{C}_{28}\text{H}_{26}\text{N}_{4}\text{O}_{4}\text{S}_{2}, with a molecular weight of 546.66 g/mol . The structural analysis reveals:

  • Functional Groups: Presence of sulfonamide groups which are essential for its biological activity.
  • Three-dimensional Conformation: The spatial arrangement allows for optimal interaction with the target protein AIMP2-DX2.

The compound’s structure can be visualized using molecular modeling software to predict binding interactions with its target.

Chemical Reactions Analysis

BC-DXI-843 undergoes specific chemical reactions that are crucial for its mechanism of action:

  1. Binding Interactions: The compound binds selectively to AIMP2-DX2, disrupting its interaction with HSP70, an essential chaperone protein.
  2. Ubiquitination Process: This binding facilitates the degradation of AIMP2-DX2 via Siah1-mediated ubiquitination, leading to apoptosis in cancer cells .

These reactions highlight the compound's potential as a therapeutic agent by inducing cell death selectively in cancerous tissues while sparing normal cells.

Mechanism of Action

BC-DXI-843 exerts its anticancer effects primarily through the following processes:

  • Inhibition of Protein Interaction: By binding to AIMP2-DX2, BC-DXI-843 prevents its interaction with HSP70, which is crucial for maintaining the stability and function of AIMP2-DX2 .
  • Induction of Apoptosis: The disruption leads to increased degradation of AIMP2-DX2 and subsequent apoptosis in tumor cells, particularly those expressing high levels of this variant .

In vitro studies have demonstrated that BC-DXI-843 effectively reduces proliferation in lung cancer cell lines such as A549, with an effective concentration (EC50) around 1.20 μM .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Highly soluble in DMSO (245 mg/mL), making it suitable for various biological assays .

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C for powder; -80°C for solutions).
  • Storage Conditions: Should be protected from light and moisture to maintain integrity over time .

Relevant Data

The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity post-synthesis.

Applications

BC-DXI-843 shows significant promise in scientific research focused on cancer therapeutics. Its primary applications include:

  • Targeted Cancer Therapy: As an inhibitor of AIMP2-DX2, it has potential use in developing treatments specifically aimed at lung cancer and possibly other malignancies associated with this target.
  • Research Tool: It can be utilized in laboratory settings to study the role of AIMP2-DX2 in cancer biology and the mechanisms underlying tumorigenesis.

Properties

Product Name

BC-Dxi-843

IUPAC Name

(2S)-3-(1H-indol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]propanamide

Molecular Formula

C28H26N4O4S2

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C28H26N4O4S2/c1-18-7-13-22(14-8-18)38(34,35)32-25(15-20-16-29-24-6-4-3-5-23(20)24)27(33)31-28-30-26(17-37-28)19-9-11-21(36-2)12-10-19/h3-14,16-17,25,29,32H,15H2,1-2H3,(H,30,31,33)/t25-/m0/s1

InChI Key

VLPGAOXBMXGNGM-VWLOTQADSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC

Solubility

not available

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.